molecular formula C12H16BBrO2 B067104 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 166821-88-1

2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B067104
M. Wt: 282.97 g/mol
InChI Key: KPXRRKYYMYMEKC-UHFFFAOYSA-N
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Description

2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing heterocyclic compound with potential utility in fine organic synthesis due to its unique structure and properties. It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further linked to a dioxaborinane ring containing two methyl groups.

Synthesis Analysis

The synthesis of this compound involves bromination of o-methylphenylboronic acid with NBS in anhydrous carbon tetrachloride, followed by esterification with 1,3-propanediol in toluene at reflux, resulting in a 94% yield. An alternative synthesis pathway involves the preparation of 2,2-dimethylpropane-1,3-diyl o-tolylboronate via heating 2,4,6-o-tolyl-boroxin and 2,2-dimethyl-1,3-propanediol in toluene at reflux with azeotropic removal of water. Subsequent bromination with NBS in anhydrous carbon tetrachloride yields the target compound in a 95% yield (Yong Chu, C. Dai, Binghe Wang, 2010).

Molecular Structure Analysis

The molecular structure and conformation of similar compounds have been studied using 1H and 13C NMR spectroscopy along with X-ray diffraction. These studies reveal that such molecules typically adopt a chair conformation with the substituents (such as phenyl or bromomethyl groups) in equatorial orientations. This conformational stability is significant for the compound's chemical reactivity and interactions (S. Khazhiev et al., 2018).

Scientific Research Applications

  • Chu, Dai, and Wang (2010) detailed the synthesis and physical properties of 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane and similar compounds. They highlighted their solubility in common organic solvents and provided methods for their preparation, including bromination and esterification processes. The compounds were reported as stable under normal pressures and ambient temperature but sensitive to moisture, transforming into free boronic acid upon exposure to water (Chu, Dai, & Wang, 2010).

  • Emsley, Freeman, Bates, and Hursthouse (1989) studied a 1,3,2-dioxaborinane compound exhibiting unusual hydrolytic stability and revealed its nearly planar ring structure through X-ray crystallography. This finding is significant for understanding the chemical behavior and potential applications of these compounds in various fields (Emsley, Freeman, Bates, & Hursthouse, 1989).

  • Kuznetsov, Alekseeya, and Gren (1996) explored the reaction of a related 1,3,2-dioxaborinane compound with acetonitrile, yielding dihydrooxazine derivatives. The study discussed the transformation mechanism, which is crucial for understanding the reactivity of these compounds in organic synthesis (Kuznetsov, Alekseeya, & Gren, 1996).

  • Weener, Versleijen, Meetsma, Hoeve, and Leusen (1998) synthesized chiral isocyanomethylphosphonate synthons using a 1,3,2-dioxaphosphorinane framework. This research contributes to the development of new chiral compounds with potential applications in asymmetric synthesis and pharmaceuticals (Weener et al., 1998).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302 and H314 . Precautionary statements include P260, P264, P270, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . It’s recommended to handle it with appropriate safety measures.

properties

IUPAC Name

2-[2-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO2/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-6H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXRRKYYMYMEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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